molecular formula C18H27ClFNO4 B579997 Edivoxetine hydrochloride CAS No. 1194374-05-4

Edivoxetine hydrochloride

Cat. No. B579997
M. Wt: 375.865
InChI Key: WJDKGRLMNSHPON-CJRXIRLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A convergent synthesis of a key regulatory starting material for Edivoxetine hydrochloride was developed at Eli Lilly & Company . This novel synthesis utilizes D-serine as the source of chirality, which is preserved throughout the synthesis . Key features include the development of a scalable diazotization process .


Molecular Structure Analysis

The molecular formula of Edivoxetine hydrochloride is C18H27ClFNO4 . The molecular weight is 375.9 g/mol . The IUPAC name is (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol;hydrochloride .


Chemical Reactions Analysis

A flow Barbier process was developed to produce a key intermediate in the Edivoxetine hydrochloride sequence . The control strategy was developed based on a critical understanding of integrated parameters and design space requirements for a continuous stirred tank reactor (CSTR) process .


Physical And Chemical Properties Analysis

Edivoxetine hydrochloride is readily absorbed with metabolism proceeding through the CYP hepatic enzyme pathway, with CYP2D6 and CYP3A4 playing the most prominent roles . The time to maximum concentration (tmax) is approximately 2 hours post-dose, and the plasma half-life (t1/2) is approximately 4-6 hours irrespective of the dose .

Scientific Research Applications

  • ADHD Treatment : Edivoxetine hydrochloride, a potent norepinephrine reuptake inhibitor, has been evaluated for its pharmacokinetics and potential as a non-stimulant therapeutic agent in ADHD treatment. It is safe, well-tolerated, and shows similar pharmacokinetic parameters in children and adults (Markowitz & Brinda, 2014).

  • Major Depressive Disorder : In patients with MDD who showed partial response to selective serotonin reuptake inhibitor (SSRI) treatment, long-term open-label trials of edivoxetine indicated improvements in depression ratings. However, it also showed some adverse effects like increased blood pressure and pulse rates (Ball et al., 2015). Another study found that edivoxetine was not statistically superior to placebo in improving symptoms in MDD patients partially responding to SSRIs, despite some evidence suggesting its potential for improving functioning and remission rates (Ball et al., 2014).

  • Safety in Pediatric ADHD : Long-term studies of edivoxetine monotherapy in pediatric ADHD showed a safety profile consistent with its pharmacological effects on norepinephrine transmission, but the development of edivoxetine was not continued after 2013 due to slow enrollment and low completion rates (Monkul et al., 2017).

  • Pharmacokinetics and Pharmacodynamics in ADHD : Studies have also assessed the pharmacokinetics and pharmacodynamics of edivoxetine in children and adolescents with ADHD, providing insights into its profile as a norepinephrine reuptake inhibitor (Kielbasa et al., 2012).

  • Biopharmaceutics Classification System (BCS) : Research leveraging the BCS in the development of edivoxetine HCl identified it as highly soluble and permeable, influencing development strategies and risk assessments regarding bioavailability and bioequivalence studies (Hyzer et al., 2015).

Safety And Hazards

Long-term safety, tolerability, and efficacy of adjunctive Edivoxetine hydrochloride were assessed in patients with major depressive disorder (MDD) experiencing partial response to selective serotonin reuptake inhibitor treatment . Side effects significantly associated with Edivoxetine are headache, nausea, constipation, dry mouth, and insomnia .

properties

IUPAC Name

(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FNO4.ClH/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17;/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3;1H/t17-,18+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDKGRLMNSHPON-CJRXIRLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)F)C[C@]([C@@H]2CNCCO2)(C3CCOCC3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152462
Record name Edivoxetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edivoxetine hydrochloride

CAS RN

1194374-05-4
Record name Edivoxetine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194374054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edivoxetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-2-(5-FLUORO-2-METHOXYPHENYL)-1-[(2S)-MORPHOLIN-2-YL]-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANOL HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EDIVOXETINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP012282EU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
29
Citations
JS Markowitz, BJ Brinda - Expert Opinion on Drug Metabolism & …, 2014 - Taylor & Francis
Full article: A pharmacokinetic evaluation of oral edivoxetine hydrochloride for the treatment … Edivoxetine hydrochloride (LY2216684) is a highly selective and potent norepinephrine …
Number of citations: 3 www.tandfonline.com
DY Lin, CJ Kratochvil, W Xu, L Jin… - Journal of Child and …, 2014 - liebertpub.com
Objective: The purpose of this study was to assess the efficacy and safety of edivoxetine (LY2216684), a selective norepinephrine reuptake inhibitor, in pediatric patients with attention-…
Number of citations: 22 www.liebertpub.com
S Ball, MA Dellva, DN D'Souza, LB Marangell… - Journal of affective …, 2014 - Elsevier
… Edivoxetine hydrochloride, hereafter referred to as edivoxetine, is a potent and highly selective norepinephrine reuptake inhibitor (NRI) that has shown antidepressant effects as a …
Number of citations: 17 www.sciencedirect.com
W Kielbasa, T Quinlan, L Jin, W Xu… - Journal of Child and …, 2012 - liebertpub.com
Objective: Edivoxetine (LY2216684) is a selective and potent norepinephrine reuptake inhibitor (NERI). The pharmacokinetics (PK) and pharmacodynamics (PD) of edivoxetine were …
Number of citations: 14 www.liebertpub.com
L Jin, W Xu, D Krefetz, D Gruener… - Journal of Child and …, 2013 - liebertpub.com
… Edivoxetine hydrochloride, whose chemical name is 2-morpholinemethanol, α-[(5-fluoro-2-methoxyphenyl) methyl]-α-(tetrahydro-2H-pyran-4-yl)-, hydrochloride, (α-R, 2S), is also a …
Number of citations: 11 www.liebertpub.com
ESM Nery, M Bangs, P Liu, J Ahl… - Journal of Child and …, 2017 - liebertpub.com
… Edivoxetine hydrochloride (hereafter referred to as edivoxetine) is a highly selective and potent norepinephrine reuptake inhibitor that was being developed as a potential treatment for …
Number of citations: 3 www.liebertpub.com
SG Ball, MB Ferguson, JM Martinez… - The Journal of …, 2016 - psychiatrist.com
… ) methyl]-α-[tetrahydro-2H-pyran-4-yl]-, hydrochloride, [αR, 2S]) is a highly selective and potent norepinephrine reuptake inhibitor designated as edivoxetine hydrochloride (hereafter, …
Number of citations: 10 www.psychiatrist.com
CSH Hyzer, ML Williamson, PJ Jansen… - Journal of …, 2017 - Elsevier
… A stressed edivoxetine sample containing N-formyl edivoxetine was prepared by dissolving approximately 2 mg of edivoxetine hydrochloride and 2 mg of the radical initiator 2-2′-…
Number of citations: 4 www.sciencedirect.com
SG Ball, S Atkinson, JD Sparks, M Bangs… - Journal of Clinical …, 2015 - journals.lww.com
… Edivoxetine hydrochloride (hereafter edivoxetine) is a potent and highly selective norepinephrine reuptake inhibitor (NRI). An initial pilot study with edivoxetine suggested efficacy as an …
Number of citations: 9 journals.lww.com
VL Stauffer, P Liu, C Goldberger… - The Journal of …, 2017 - psychiatrist.com
… Edivoxetine hydrochloride (hereafter, edivoxetine) is a potent and highly selective NRI.8 The efficacy of edivoxetine as adjunctive treatment for patients with MDD who were partial …
Number of citations: 3 www.psychiatrist.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.